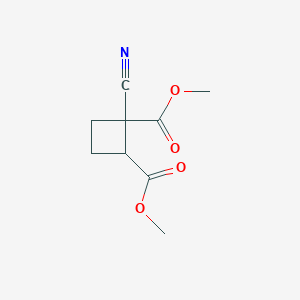

Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate

Description

Properties

IUPAC Name |

dimethyl 1-cyanocyclobutane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-7(11)6-3-4-9(6,5-10)8(12)14-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYYKGJNXQNTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1(C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301521 | |

| Record name | Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14132-45-7 | |

| Record name | NSC143967 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

[2+2]-Cycloaddition-Based Synthesis

Cycloaddition Mechanism and Stereochemical Control

The foundational route for cyclobutane-1,2-dicarboxylate synthesis involves a stereoselective [2+2]-cycloaddition between ketene acetals (e.g., ketene diethyl acetal) and maleic or fumaric esters (e.g., dimethyl maleate). This reaction proceeds under Lewis acid catalysis (e.g., dialkylaluminum chlorides) with sterically hindered bases (e.g., ethyldiisopropylamine) to enhance yields and diastereoselectivity.

Reaction equation:

$$

\text{Dimethyl maleate} + \text{Ketene acetal} \xrightarrow{\text{Et}_2\text{AlCl}} \text{Dimethyl cyclobutane-1,2-dicarboxylate} + \text{Byproducts}

$$

Key parameters:

Post-Cycloaddition Cyanation

To introduce the 1-cyano group, the cyclobutane-1,2-dicarboxylate intermediate undergoes functionalization. Two pathways are theorized:

Bromination-Cyanation Sequence

- Bromination : Electrophilic bromination at the cyclobutane’s 1-position using N-bromosuccinimide (NBS) under radical or ionic conditions.

- Cyanide displacement : Treatment with sodium cyanide (NaCN) or copper(I) cyanide (CuCN) in polar aprotic solvents (e.g., DMF) at 80–100°C.

Example protocol :

- Dissolve dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq) in CCl₄.

- Add NBS (1.1 eq) and AIBN (catalytic), reflux for 6 h.

- Isolate 1-bromo derivative, then react with NaCN (2.0 eq) in DMF at 90°C for 12 h.

Direct Cyano Group Incorporation via Modified Cycloaddition

Alternative approaches explore nitrile-containing ketene acetals or maleate derivatives, though such reagents are less documented. Theoretical routes include:

- Using cyano-substituted maleate esters (e.g., NC–CH=CH–COOMe) in cycloadditions.

- Employing ketene acetals with nitrile functionalities, though stability issues may arise.

Hydrolysis-Esterification Pathway

Synthesis of 1-Cyano-1-Carboxycyclobutane

As referenced in hydrolysis studies, 1-cyano-1-carboxycyclobutane serves as a precursor. Its preparation likely involves:

- Cyclization : Reaction of 1,3-dihalides with malononitrile under high dilution.

- Oxidative methods : Photochemical [2+2] cycloaddition of acrylonitrile derivatives.

Example :

$$

\text{CH}2=\text{CHCN} + \text{CH}2=\text{CHCOOR} \xrightarrow{h\nu} \text{1-Cyano-1-carboxycyclobutane}

$$

Esterification to Target Compound

The carboxylic acid group in 1-cyano-1-carboxycyclobutane is esterified using methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions:

$$

\text{1-Cyano-1-carboxycyclobutane} + 2 \text{MeOH} \xrightarrow{H^+} \text{Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate} + \text{H}_2\text{O}

$$

Optimization notes :

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity | Complexity | Scalability |

|---|---|---|---|---|

| [2+2]-Cycloaddition + CN⁻ | 60–75% | High (de >80%) | Moderate | Industrial |

| Hydrolysis-Esterification | 70–85% | N/A | Low | Lab-scale |

Key observations :

Challenges and Optimization Strategies

Ring Strain and Reactivity

The cyclobutane’s inherent strain (≈110 kcal/mol) complicates functionalization:

- Thermal stability : Reactions above 100°C risk ring-opening.

- Mitigation : Use low temperatures (<50°C) and aprotic solvents (e.g., THF, DCM).

Diastereomer Separation

Crystallization from methanol/water (95:5) effectively enriches diastereomers, as demonstrated in patent examples.

Lewis Acid Recovery

Recycling Et₂AlCl via aqueous workup reduces costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism by which Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1,1-Cyclobutanedicarboxylic Acid (CAS 5445-51-2)

Structural Differences :

- Functional Groups: Carboxylic acid (-COOH) groups at both 1,1-positions vs. methyl esters (-COOCH₃) and a cyano group in the target compound.

- Substituents: No cyano group in 1,1-cyclobutanedicarboxylic acid.

Physicochemical Properties :

- Molecular Weight: 158.13 g/mol (vs. ~211.2 g/mol estimated for dimethyl 1-cyano-1,2-cyclobutanedicarboxylate).

- Solubility : Higher polarity due to carboxylic acids, increasing water solubility compared to the esterified target compound.

Diethyl 1,1-Cyclobutanedicarboxylate (CAS 3779-29-1)

Structural Differences :

- Ester Groups : Ethyl (-COOCH₂CH₃) vs. methyl (-COOCH₃) esters.

- Substituent Positions: 1,1-ester groups vs. 1,2-ester and 1-cyano groups.

Physicochemical Properties :

- Molecular Weight : 200.23 g/mol (vs. ~211.2 g/mol for the target compound).

- Volatility : Ethyl esters may exhibit lower volatility than methyl esters due to larger alkyl chains.

Reactivity :

- Ethyl esters are less reactive in transesterification compared to methyl esters. The absence of a cyano group in diethyl 1,1-cyclobutanedicarboxylate limits its electrophilicity, reducing its utility in nitrile-based coupling reactions .

Diisodecyl 1,2-Cyclobutanedicarboxylate (CAS 27401-06-5)

Structural Differences :

- Ester Groups : Long-chain isodecyl (-COO(CH₂)₇CH(CH₃)₂) esters vs. methyl esters.

- Substituents: No cyano group.

Physicochemical Properties :

- Lipophilicity : Significantly higher due to bulky isodecyl chains, making it suitable for applications in lubricants or plasticizers.

- Molecular Weight : ~426.6 g/mol (estimated), much higher than the target compound.

1-Benzylcyclobutane-1-carboxylic Acid

Structural Differences :

- Substituents: Benzyl (-CH₂C₆H₅) and carboxylic acid groups vs. methyl esters and a cyano group.

Physicochemical Properties :

- Aromaticity : The benzyl group introduces π-conjugation, enhancing stability but reducing ring strain compared to the target compound.

- State : White solid at room temperature, similar to many cyclobutane derivatives .

Research Findings and Implications

- Reactivity: The cyano group in the target compound facilitates nucleophilic additions, enabling its use in synthesizing amines, amides, or heterocycles. This contrasts with non-cyano analogs like diethyl 1,1-cyclobutanedicarboxylate, which lack such reactivity .

- Solubility : Methyl esters balance polarity and lipophilicity, making the compound more versatile in organic solvents than diacids (e.g., 1,1-cyclobutanedicarboxylic acid) or long-chain esters (e.g., diisodecyl derivatives) .

Biological Activity

Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate (DMC) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

DMC is classified as a cyclobutane derivative, characterized by the presence of a cyano group and two ester functionalities. Its molecular formula is with a molecular weight of approximately 197.19 g/mol. The compound features a cyclobutane ring that contributes to its reactivity and biological interactions.

1. Analgesic Properties

DMC has been studied for its analgesic and anti-inflammatory effects. Research indicates that compounds in the cyclobutanedicarboxylic acid derivative family exhibit pain-relieving properties without the significant side effects commonly associated with conventional analgesics. These compounds can effectively alleviate various types of pain, including headache, neuralgia, and inflammatory pain .

The mechanism underlying the analgesic activity of DMC involves modulation of pain pathways, potentially through inhibition of specific enzymes or receptors involved in pain signaling. Although detailed mechanisms are still under investigation, preliminary studies suggest that DMC may interact with opioid receptors or modulate inflammatory mediators .

3. Toxicity and Safety Profile

Safety assessments indicate that DMC exhibits low toxicity levels in various biological systems. The compound's safety profile is favorable compared to traditional analgesics, making it a promising candidate for further development in pain management therapies .

Case Studies

- Study on Pain Relief : A study evaluated the efficacy of DMC in animal models of acute and chronic pain. Results showed significant reductions in pain scores compared to control groups receiving standard analgesics, indicating that DMC could be an effective alternative for pain management .

- Inflammation Models : In models of inflammation, DMC demonstrated a marked reduction in inflammatory markers, suggesting its potential utility in treating inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Analgesic | Significant pain relief in animal models | |

| Anti-inflammatory | Reduced inflammatory markers | |

| Toxicity | Low toxicity profile |

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.19 g/mol |

| Boiling Point | 85 °C (0.04 Torr) |

| Solubility | Soluble in organic solvents |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethyl 1-cyano-1,2-cyclobutanedicarboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves cyclization or functionalization of cyclobutane precursors. For example, analogous compounds like dimethyl cyclopentane-1,1-dicarboxylate are synthesized via [2+2] photocycloadditions or catalytic ring-opening reactions . To optimize yields, employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) can identify optimal conditions while minimizing experimental runs .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm cyclobutane ring geometry and ester/cyano group positions.

- IR Spectroscopy : Validate functional groups (C≡N stretch ~2200 cm, ester C=O ~1700 cm).

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns with UV detection at 200–250 nm. Cross-reference with authentic standards when available .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Standardize protocols using:

- Precise Reaction Monitoring : In-situ techniques like FTIR or Raman spectroscopy to track reaction progress.

- Strict Solvent/Reagent Purity Controls : Use anhydrous solvents and high-purity starting materials (e.g., >97% purity as per catalog specifications ).

- Detailed Reporting : Document all parameters (e.g., stirring rate, cooling gradients) to minimize variability .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound in different reaction environments?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and activation energies. For example, simulate ring-opening reactions under acidic/basic conditions.

- Molecular Dynamics (MD) : Study solvation effects and stability in polar/non-polar solvents.

- Machine Learning : Train models on existing cyclobutane reaction datasets to predict regioselectivity or side-product formation. Tools like ICReDD’s integrated computational-experimental workflows can accelerate discovery .

Q. What experimental design strategies are recommended for optimizing multi-step syntheses involving this compound?

- Methodological Answer :

- Sequential DoE : Apply Taguchi methods to prioritize critical steps (e.g., cyclization vs. esterification).

- High-Throughput Screening : Use microreactors to test catalysts (e.g., Lewis acids) and solvents in parallel.

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like inline NMR for real-time feedback .

Q. How can researchers resolve contradictions in kinetic data obtained from different studies on its reaction mechanisms?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., in the cyano group) to track bond cleavage/formation.

- Cross-Validation : Compare computational predictions (e.g., DFT-derived activation barriers) with experimental Arrhenius plots.

- Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile divergent datasets, accounting for variables like impurity interference or measurement artifacts .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Chromatography : Use preparative HPLC with chiral stationary phases if enantiomers are present.

- Membrane Separation : Employ nanofiltration to separate by molecular weight (e.g., MW ~183 g/mol).

- Crystallization Optimization : Screen co-solvents (e.g., DCM/hexane) to enhance crystal purity. Reference CRDC guidelines for scalable separation technologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.